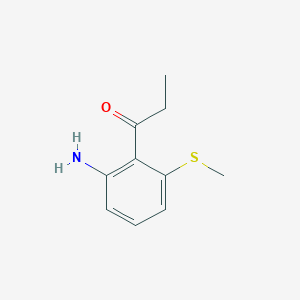
(3-Cyano-5-cyclopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyano-5-cyclopropylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5-cyclopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-cyano-5-cyclopropylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyano-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acidic reagents such as hydrochloric acid or sulfuric acid are typically employed.
Major Products Formed
Applications De Recherche Scientifique
(3-Cyano-5-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyano-5-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The cyano and cyclopropyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the cyano and cyclopropyl substituents, making it less sterically hindered and electronically different.
3-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group, leading to different reactivity and applications.
Uniqueness
(3-Cyano-5-cyclopropylphenyl)boronic acid is unique due to the presence of both cyano and cyclopropyl groups, which can significantly alter its reactivity and interactions compared to simpler boronic acids. These substituents can enhance its utility in specific synthetic applications and provide unique properties for research and industrial uses .
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(3-cyano-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-7-3-9(8-1-2-8)5-10(4-7)11(13)14/h3-5,8,13-14H,1-2H2 |
Clé InChI |
UOLXTJDWJRNQTO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C2CC2)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
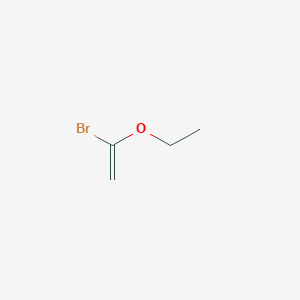
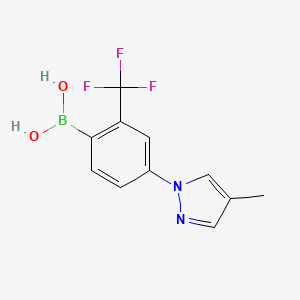
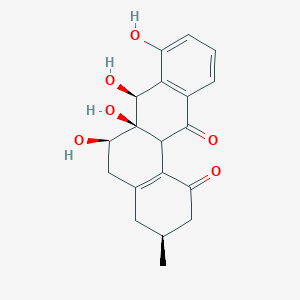
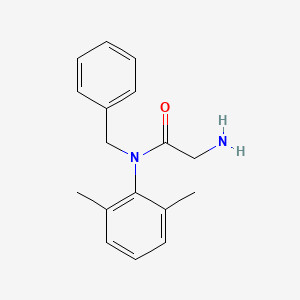
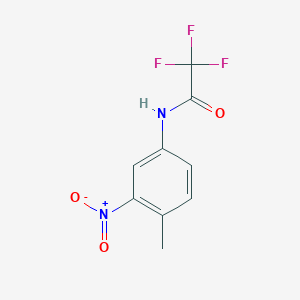
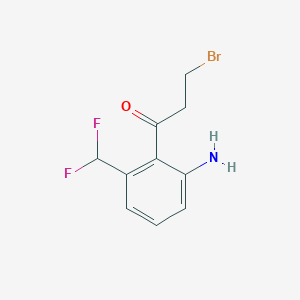

![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
